molecular formula C12H14FNO B13216176 1-(2-Fluoro-6-methylphenyl)piperidin-2-one

1-(2-Fluoro-6-methylphenyl)piperidin-2-one

Cat. No.: B13216176
M. Wt: 207.24 g/mol
InChI Key: KCYIKTJGGOPPLK-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-methylphenyl)piperidin-2-one ( 2060029-40-3) is a fluorinated organic compound with the molecular formula C12H14FNO and a molecular weight of 207.24 g/mol . It belongs to the piperidin-2-one family, a class of structures recognized as valuable intermediates in organic synthesis . The scaffold is particularly useful in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of more complex molecules . As a building block, this compound can be utilized in various synthetic pathways, including the preparation of piperidine derivatives via reduction of the piperidinone moiety . Researchers can employ it in the development of novel compounds for potential applications in chemistry and biology. The presence of the 2-fluoro-6-methylphenyl group offers a site for further functionalization, enhancing its versatility in research settings. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

1-(2-fluoro-6-methylphenyl)piperidin-2-one

InChI

InChI=1S/C12H14FNO/c1-9-5-4-6-10(13)12(9)14-8-3-2-7-11(14)15/h4-6H,2-3,7-8H2,1H3

InChI Key

KCYIKTJGGOPPLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)N2CCCCC2=O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1 2 Fluoro 6 Methylphenyl Piperidin 2 One

Retrosynthetic Analysis of 1-(2-Fluoro-6-methylphenyl)piperidin-2-one

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.org For this compound, the primary disconnection is the C-N bond within the amide linkage of the lactam ring. This leads to two main synthons: a nucleophilic 2-fluoro-6-methylaniline (B1315733) and an electrophilic 5-halopentanoyl halide or a related derivative.

Another key disconnection can be made at the C-N bond between the aromatic ring and the piperidinone nitrogen. This approach suggests a reaction between 2-fluoro-6-methylaniline and a pre-formed piperidin-2-one or a suitable precursor. Functional group interconversion (FGI) is also a valuable strategy, where one functional group is converted into another to facilitate a key bond-forming reaction. ias.ac.in

The general retrosynthetic scheme can be visualized as follows:

Retrosynthesis of this compound

Figure 1. Retrosynthetic analysis of this compound, illustrating the main disconnection points.

Approaches to the Piperidin-2-one Core Synthesis

The piperidin-2-one (or δ-valerolactam) ring is a common structural motif in many biologically active compounds and natural products. researchgate.net Consequently, numerous methods have been developed for its synthesis. These strategies often involve intramolecular cyclization reactions. rsc.org

Intramolecular cyclization is a powerful tool for the construction of cyclic systems, including piperidinones. These reactions typically involve the formation of a C-N bond from a linear precursor.

Asymmetric synthesis of piperidinones is crucial for the preparation of enantiomerically pure compounds. researchgate.net Chiral auxiliaries can be employed to control the stereochemistry during the formation of the piperidinone ring. rsc.org For instance, the use of chiral amino alcohols can guide the diastereoselective alkylation of a lactam precursor. researchgate.net Another approach involves the asymmetric reduction of a ketone precursor to a chiral alcohol, which then directs the formation of the piperidinone ring. researchgate.net Diastereoselective reduction of piperidinone precursors using reagents like N-selectride has also been shown to produce chiral intermediates with high diastereomeric excess. acs.org

Method Key Features Example Precursors Chiral Influence
Chiral Auxiliary-Guided AlkylationDiastereoselective introduction of substituents. researchgate.netN-protected piperidin-2-onesChiral amino alcohols
Asymmetric ReductionFormation of chiral hydroxyl intermediates. researchgate.netα-azido aryl ketonesβ-cyclodextrin, oxazaborolidine catalysts
Diastereoselective ReductionHigh diastereomeric excess in cyclic systems. acs.orgSubstituted piperidin-3-onesN-selectride

Transition metal catalysis offers efficient and selective methods for the synthesis of piperidinone rings. rsc.org Rhodium-catalyzed cascade reactions, for example, can facilitate the cyclization of linear precursors to form heterocyclic structures. organic-chemistry.orgnih.gov Nickel-catalyzed ring-opening/cyclization cascades of heterobicyclic alkenes have also been utilized to construct complex piperidinone derivatives. nih.gov These methods often proceed under mild conditions and tolerate a wide range of functional groups. organic-chemistry.org

Catalyst System Reaction Type Starting Materials Key Advantages
Rhodium(III) complexesCascade Cyclization/Electrophilic Amidationo-alkynylanilines, N-pivaloyloxylamidesMild conditions, good functional group tolerance. organic-chemistry.org
Nickel(0) complexesRing-Opening/Cyclization CascadeHeterobicyclic alkenes, alkyl propiolatesFormation of complex fused ring systems. nih.gov
Iron(III)/Copper(II)Ring Expansion and Fused CyclizationIsatin, 2-alkynylanilineHigh atom economy, regioselective. rsc.org

Electrophilic cyclization is a common strategy for the synthesis of nitrogen-containing heterocycles. nih.gov This approach typically involves the activation of a double or triple bond by an electrophile, followed by intramolecular attack by a nitrogen nucleophile. Hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), can be used to initiate the oxidative cyclization of ketoximes with alkenes to afford isoquinoline (B145761) N-oxides, which can be precursors to piperidinone derivatives. nih.gov

The aza-Michael addition, the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction that can be employed in the synthesis of piperidinones. ntu.edu.sg Intramolecular aza-Michael additions are particularly useful for ring formation. rsc.org A double aza-Michael reaction of primary amines with divinyl ketones provides an atom-efficient route to chiral 2-substituted 4-piperidones. nih.govacs.org This method has been applied to the synthesis of various piperidone-based scaffolds. nih.gov Organocatalytic asymmetric aza-Michael reactions have also been developed to produce enantioenriched piperidinone skeletons. acs.org

Reaction Variant Key Reactants Product Type Noteworthy Features
Double Aza-Michael AdditionPrimary amines, Divinyl ketones2-Substituted 4-piperidonesAtom-efficient, high-yielding. nih.govacs.org
Intramolecular Endo-Aza-MichaelUnsaturated aminesPiperidines and pyrrolidinesCan be single or double reactions. ntu.edu.sgrsc.org
Asymmetric Aza-Michael/Michael/Mannich Domino Reaction2-Aminochalcones, 5-Alkenyl-thiazolones1,4-Sulfur-bridged piperidinonesOrganocatalytic, enantioselective. acs.org

Intramolecular Cyclization Strategies for Piperidinone Rings

Radical Cyclization Protocols

The formation of the piperidin-2-one skeleton through radical cyclization offers a powerful alternative to traditional ionic pathways. These methods typically involve the generation of a radical species that cyclizes intramolecularly to form the six-membered ring. While direct synthesis of N-aryl piperidin-2-ones via radical cyclization is less common, the formation of the core lactam which can be later arylated is well-documented.

A general strategy involves the cyclization of an acyclic precursor containing a radical precursor (e.g., a halide or xanthate) and an acceptor (e.g., an alkene or alkyne). For instance, a 6-exo-trig radical cyclization of an appropriately substituted N-alkenyl-α-haloacetamide can yield the piperidin-2-one ring. researchgate.net The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a reducing agent like tributyltin hydride (Bu₃SnH). researchgate.net

Recent advancements have focused on developing milder and more environmentally friendly conditions. Photoredox catalysis, for example, can be employed to generate the necessary radical species under visible light irradiation, avoiding the use of toxic tin reagents. nih.gov Cobalt-catalyzed radical cyclization of linear amino-aldehydes also presents a viable route to piperidinone precursors. nih.gov

Radical Cyclization Approach Initiator/Catalyst Key Features Potential Application
6-exo-trig cyclizationBu₃SnH / AIBNWell-established method for forming six-membered rings. researchgate.netSynthesis of the core piperidin-2-one ring from an N-alkenyl-α-haloacetamide.
Photoredox CatalysisOrganic Dye / Visible LightMilder conditions, avoids toxic tin reagents. nih.govAryl radical cyclization of linear aryl halide precursors to form spirocyclic piperidines. nih.gov
Cobalt CatalysisCo(II) complexEffective for cyclization of linear amino-aldehydes. nih.govFormation of piperidinone precursors. nih.gov

Multi-Component Reaction Approaches for Piperidinone Formation

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. Several MCRs have been developed for the synthesis of highly substituted piperidine (B6355638) and piperidinone cores.

One such approach involves a pseudo-four component reaction that can lead to the formation of complex piperidinone scaffolds. taylorfrancis.com For example, the reaction of an amine, an aldehyde, and a β-ketoester can generate highly functionalized piperidines, which can be precursors to piperidin-2-ones. While direct MCR synthesis of this compound is not explicitly reported, it is conceivable to design an MCR that incorporates 2-fluoro-6-methylaniline as the amine component, leading directly to the N-arylated piperidinone ring. For instance, a Doebner reaction, a type of MCR, has been used in the synthesis of the drug Brequinar, starting from 4-fluoroaniline, an aldehyde, and pyruvic acid. nih.gov

Condensation Reactions for Piperidinone Synthesis (e.g., Mannich, Knoevenagel)

Classic condensation reactions remain a cornerstone for the synthesis of heterocyclic systems, including piperidinones. The Mannich reaction, in particular, is a versatile method for the formation of piperidone rings. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde (B43269) and a primary or secondary amine or ammonia. The condensation of an ethyl methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) is a well-established method for synthesizing 2,6-diaryl-4-piperidone derivatives. sciencemadness.org

A domino nitro-Mannich/lactamization sequence provides a pathway to piperidinone-based structures. researchgate.net This involves the reaction of a compound with a nitroalkane unit, an amine, and formaldehyde. researchgate.net

The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst, can also be a key step in the synthesis of piperidinone precursors. nih.gov For example, the Hantzsch dihydropyridine (B1217469) synthesis, which is used to prepare drugs like felodipine, incorporates a Knoevenagel condensation step. nih.gov These precursors can then be further modified to yield the desired piperidin-2-one.

Introduction of the 2-Fluoro-6-methylphenyl Moiety

Once the piperidin-2-one core is synthesized, the next crucial step is the introduction of the 2-fluoro-6-methylphenyl group onto the nitrogen atom. This transformation is typically achieved through N-arylation reactions.

N-Arylation Strategies for Piperidin-2-ones

The formation of the N-aryl bond can be accomplished through several methods, with transition metal-catalyzed cross-coupling reactions being the most prominent. The Ullmann condensation is a classic method for N-arylation, traditionally involving the reaction of an amine (or in this case, a lactam) with an aryl halide in the presence of a stoichiometric amount of copper at high temperatures. Modern variations of the Ullmann reaction utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions.

The Buchwald-Hartwig amination is a more contemporary and often more efficient alternative. This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of C-N bonds. It typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base to couple an amine or lactam with an aryl halide or triflate. The choice of ligand is critical, especially when dealing with sterically hindered substrates like 2-fluoro-6-methylphenyl halides. Dialkylbiaryl phosphine ligands, such as RuPhos, are often effective for coupling with secondary amines and could be applicable here. nih.gov

N-Arylation Method Catalyst/Reagent Aryl Source Key Features
Ullmann CondensationCopper (catalytic or stoichiometric)2-Fluoro-6-methylphenyl halideClassic method, often requires high temperatures. rsc.org
Buchwald-Hartwig AminationPalladium catalyst with phosphine ligand (e.g., RuPhos)2-Fluoro-6-methylphenyl halide or triflateHigh efficiency, broad substrate scope, milder conditions. nih.govresearchgate.net

Coupling Reactions Involving Fluorinated Aromatic Precursors

The key precursor for introducing the desired aryl group is a suitably activated 2-fluoro-6-methylphenyl derivative. The most common precursors for cross-coupling reactions are aryl halides (e.g., 1-bromo-2-fluoro-6-methylbenzene or 1-iodo-2-fluoro-6-methylbenzene) or arylboronic acids (e.g., 2-fluoro-6-methylphenylboronic acid).

In the context of a Buchwald-Hartwig amination, piperidin-2-one would be coupled with an aryl halide like 1-bromo-2-fluoro-6-methylbenzene. The reaction would be carried out in the presence of a palladium catalyst, a suitable phosphine ligand, and a base such as sodium tert-butoxide or potassium phosphate. nih.gov The steric hindrance from the ortho-methyl group and the electronic properties of the ortho-fluoro group on the aryl halide are important considerations in optimizing the reaction conditions.

Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods for the synthesis of chiral piperidin-2-one derivatives is of significant interest, as the stereochemistry of such compounds can be critical for their biological activity. Several strategies can be employed to achieve enantiomerically enriched products.

One approach involves the use of a chiral auxiliary. For instance, D-arabinopyranosylamine can be used as a chiral auxiliary to direct the stereochemical outcome of a domino Mannich-Michael reaction to furnish N-glycosylated dehydropiperidinones with high diastereoselectivity. researchgate.net These intermediates can then be further elaborated, and the auxiliary can be cleaved to provide the chiral piperidinone. The cyclodehydration of achiral aryl-δ-oxoacids with a chiral amino alcohol like (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams, which serve as versatile precursors for the synthesis of enantiomerically pure 2-arylpiperidines. rsc.org

Green Chemistry and Sustainable Synthesis Considerations for this compound

The development of synthetic methodologies for pharmacologically relevant scaffolds like this compound is increasingly guided by the principles of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of N-aryl piperidinones, this translates to exploring alternative reaction conditions that are more environmentally benign and efficient, such as solvent-free reactions, the use of aqueous media, and the implementation of continuous flow technologies for scalable and safer production.

Solvent-Free Conditions and Aqueous Media in Piperidinone Synthesis

The reliance on volatile organic solvents in traditional organic synthesis is a significant environmental concern due to their toxicity, flammability, and contribution to air pollution. Consequently, a major focus of green chemistry is the reduction or elimination of these solvents. Solvent-free reactions, often conducted by grinding solid reactants together, and the use of water as a reaction medium are two prominent approaches in this area.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer several advantages, including reduced pollution, lower costs, and simplicity in processing. In the context of piperidinone synthesis, solvent-free conditions have been successfully applied to the synthesis of related heterocyclic compounds. For instance, a green and efficient method for the synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines has been developed using consecutive solvent-free reaction pathways. researchgate.net This approach highlights the potential for similar methodologies in the synthesis of N-aryl piperidinones. Another example is the solvent-free synthesis of 3-arylidene-4-piperidone derivatives, achieved by grinding N-acetyl-3-methyl-2,6-diarylpiperidin-4-one with arylaldehydes and solid sodium hydroxide. researchgate.net This method demonstrates the feasibility of forming key structural motifs in the piperidone core without the need for a solvent.

While direct examples for this compound are not extensively documented, the principles from these related syntheses can be extrapolated. A potential solvent-free approach for its synthesis could involve the solid-state reaction of a suitable precursor, such as a δ-halovaleramide, with 2-fluoro-6-methylaniline in the presence of a solid base.

Aqueous Media:

Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. While organic reactions in water can be challenging due to the poor solubility of many reactants, various techniques such as the use of surfactants or co-solvents can overcome these limitations. The synthesis of piperidines, the reduced form of piperidinones, has been achieved in aqueous media. For example, a one-pot synthesis of nitrogen-containing heterocycles, including piperidines, from alkyl dihalides and primary amines has been reported to occur under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org Furthermore, the hydrogenation of N-heterocycles, a reaction type relevant to piperidinone chemistry, has been demonstrated in aqueous media using silicon-enriched nickel nanoparticles. nih.gov These examples underscore the potential for developing aqueous synthetic routes to this compound, particularly for steps involving nucleophilic substitution or cyclization.

Green Chemistry ApproachKey AdvantagesApplicability to Piperidinone SynthesisRelevant Research Findings
Solvent-Free ConditionsReduced waste, lower cost, operational simplicity, often faster reaction rates.Feasible for condensation and cyclization steps.Successful synthesis of 3-arylidene-4-piperidone derivatives via grinding. researchgate.net Efficient solvent-free synthesis of other N-heterocycles. researchgate.net
Aqueous MediaNon-toxic, non-flammable, abundant, and inexpensive solvent.Potentially applicable for cyclization and hydrogenation steps.One-pot synthesis of piperidines from alkyl dihalides and primary amines in aqueous medium under microwave irradiation. organic-chemistry.org Hydrogenation of N-heterocycles in water. nih.gov

Continuous Flow Reactor Applications for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. For the production of this compound, continuous flow reactors could be employed for various synthetic steps, leading to a more efficient and sustainable manufacturing process.

The synthesis of lactams, the class of compounds to which piperidin-2-ones belong, has been successfully demonstrated in continuous flow systems. For example, the synthesis of γ-lactams has been achieved in high yield and enantiomeric excess using a multi-step continuous flow reactor. acs.org This showcases the capability of flow chemistry to handle multi-step sequences that are often required for the synthesis of complex molecules. Furthermore, the synthesis of β-lactams, another important class of cyclic amides, has been reported using both thermolytic and photolytic methods in continuous flow reactors. researchgate.net

The application of flow chemistry is not limited to the synthesis of the core lactam ring. It can also be utilized for precursor synthesis and subsequent functionalization. For instance, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents has been developed for the synthesis of enantioenriched α-substituted piperidines. organic-chemistry.org This demonstrates the potential for using flow reactors to prepare key intermediates for the synthesis of substituted piperidinones. The combination of continuous flow with other enabling technologies, such as microwave irradiation or supported catalysts, can further enhance reaction efficiency and sustainability. acs.org

The development of a continuous flow process for the synthesis of this compound would likely involve the telescoped synthesis where multiple reaction steps are connected in sequence without the isolation of intermediates. This approach minimizes waste and reduces production time. For example, the formation of a key amide precursor followed by an intramolecular cyclization could potentially be performed in a single, continuous operation.

Flow Chemistry ApplicationAdvantagesRelevance to this compound SynthesisIllustrative Examples
Multi-step SynthesisReduced manual handling, minimized intermediate isolation, improved overall yield.Telescoped synthesis of the target compound from simple starting materials.Multi-step synthesis of γ-lactams in a continuous flow system. acs.org
Enhanced SafetySmall reaction volumes, better temperature control, safe handling of hazardous reagents.Safer execution of potentially exothermic or high-pressure reactions.Continuous flow synthesis of β-lactams using thermolytic and photolytic methods. researchgate.net
ScalabilityStraightforward scaling by running the reactor for longer times ("scaling out").Efficient production of larger quantities of the target compound for further studies.Gram-scale synthesis of various organic molecules using continuous flow processes. acs.org

Advanced Structural Elucidation and Spectroscopic Analysis of 1 2 Fluoro 6 Methylphenyl Piperidin 2 One

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides critical information regarding the functional groups present in a molecule. For 1-(2-Fluoro-6-methylphenyl)piperidin-2-one, the spectra would be dominated by vibrations characteristic of its amide, aromatic, and aliphatic components.

The most prominent feature in the FTIR spectrum is expected to be the strong absorption band from the amide carbonyl (C=O) stretching vibration, typically appearing in the 1650-1680 cm⁻¹ region. The C-N stretching vibration of the lactam ring would likely be observed in the 1200-1350 cm⁻¹ range. The presence of the 2-fluoro-6-methylphenyl group would introduce several characteristic bands. The C-F bond gives rise to a strong, distinct stretching vibration, typically found in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected to produce several peaks in the 1450-1600 cm⁻¹ range.

Aliphatic C-H stretching vibrations from the piperidine (B6355638) ring methylene (B1212753) groups would be visible in the 2850-2950 cm⁻¹ region, while aromatic C-H stretches are anticipated at higher wavenumbers, around 3000-3100 cm⁻¹. Vibrations associated with the methyl group, including symmetric and asymmetric stretching and bending, would also be present. Raman spectroscopy would complement the FTIR data, being particularly sensitive to the non-polar aromatic ring vibrations.

Table 1: Predicted Vibrational Frequencies for this compound

Functional Group Vibration Type Predicted Frequency Range (cm⁻¹) Expected Intensity
C-H (Aromatic) Stretching 3000 - 3100 Medium-Weak
C-H (Aliphatic) Stretching 2850 - 2950 Medium
C=O (Amide) Stretching 1650 - 1680 Strong
C=C (Aromatic) Stretching 1450 - 1600 Medium-Strong
C-N (Lactam) Stretching 1200 - 1350 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete structural picture.

¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic, aliphatic, and methyl protons. The three protons on the substituted phenyl ring are expected to appear in the aromatic region (δ 7.0-7.5 ppm) as complex multiplets due to proton-proton and proton-fluorine couplings. The piperidine ring protons would show signals in the aliphatic region. The methylene protons adjacent to the nitrogen (C6-H₂) would be deshielded, likely resonating around δ 3.4-3.8 ppm. The protons at the C3 position, adjacent to the carbonyl group, are expected around δ 2.4-2.7 ppm, while the C4 and C5 protons would likely appear as overlapping multiplets in the δ 1.8-2.2 ppm range. The methyl group attached to the phenyl ring would produce a singlet at approximately δ 2.2-2.5 ppm.

¹³C NMR: The carbon NMR spectrum would show 12 distinct signals, corresponding to each unique carbon atom. The amide carbonyl carbon (C2) would be the most downfield signal, expected around δ 170-175 ppm. The six aromatic carbons would resonate in the δ 115-165 ppm range. The carbon directly bonded to the fluorine atom (C2' of the phenyl ring) would appear as a doublet due to one-bond ¹³C-¹⁹F coupling, with a large coupling constant (¹JCF ≈ 240-250 Hz). The other aromatic carbons would also show smaller couplings to the fluorine. The four aliphatic carbons of the piperidine ring would appear between δ 20-50 ppm. The methyl carbon would give a signal in the upfield region, around δ 15-20 ppm.

Table 2: Predicted ¹H NMR Spectral Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (3H) 7.0 - 7.5 Multiplet
Piperidine C6-H₂ (2H) 3.4 - 3.8 Triplet
Piperidine C3-H₂ (2H) 2.4 - 2.7 Multiplet
Piperidine C4-H₂, C5-H₂ (4H) 1.8 - 2.2 Multiplet

Table 3: Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (δ, ppm)
C=O (C2) 170 - 175
Aromatic C-F (C2') 158 - 162 (doublet)
Aromatic C-N (C1') 135 - 140
Aromatic C-CH₃ (C6') 128 - 132
Aromatic C-H 115 - 130
Piperidine C6 48 - 52
Piperidine C3 30 - 35
Piperidine C4, C5 20 - 28

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. nist.gov Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum would be relatively simple, showing one resonance. The chemical shift of this signal is characteristic of its electronic environment. For a fluorine atom attached to an aromatic ring, the chemical shift is typically expected in the range of δ -100 to -140 ppm (relative to CFCl₃). The signal would likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₂H₁₄FNO, giving it a monoisotopic mass of approximately 207.1059 g/mol . The electron ionization (EI) mass spectrum would be expected to show a clear molecular ion peak (M⁺) at m/z = 207.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. thermofisher.comresearchgate.net A primary fragmentation could be the loss of a carbon monoxide (CO) molecule (28 Da) from the lactam ring, a common fragmentation for such structures. Another major fragmentation pathway would involve the cleavage of the bond between the phenyl ring and the piperidine nitrogen. This could lead to fragments corresponding to the [C₇H₆F]⁺ ion (m/z = 109) and the piperidinone radical, or the [C₅H₈NO]⁺ ion (m/z = 98) and the fluoromethylphenyl radical. Further fragmentation of the piperidine ring itself is also expected.

Table 4: Predicted Major Fragments in Mass Spectrometry

m/z Possible Fragment Ion
207 [C₁₂H₁₄FNO]⁺ (Molecular Ion)
179 [M - CO]⁺
109 [F-C₆H₃-CH₃]⁺

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound has been publicly reported, the likely conformation can be inferred from related structures. researchgate.net

Table 5: Representative Crystallographic Parameters (Hypothetical)

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~13.5
b (Å) ~10.0
c (Å) ~15.2
β (°) ~113
Volume (ų) ~1890

Note: Data in this table is hypothetical and based on a related piperidinone structure for illustrative purposes. researchgate.net

Microscopic Techniques (e.g., Scanning Electron Microscopy) for Morphological Characterization

Scanning Electron Microscopy (SEM) is a technique used to visualize the surface morphology of a solid material at high magnification. An SEM analysis of a solid sample of this compound would provide detailed information about its particle size, shape (e.g., crystalline needles, plates, or amorphous aggregates), and surface topography. This characterization is important in fields like materials science and pharmaceutical development. As no experimental studies on the morphology of this specific compound are available, its specific form is unknown. A crystalline sample would be expected to show well-defined facets and regular shapes, whereas an amorphous sample would appear as irregular particles without long-range order.

Theoretical Chemistry and Computational Studies of 1 2 Fluoro 6 Methylphenyl Piperidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the intrinsic properties of molecules from first principles.

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov The core principle of DFT is that the energy of a system can be determined from its electron density, a function of only three spatial coordinates, which is computationally more tractable than the complex many-electron wavefunction. d-nb.info

For 1-(2-Fluoro-6-methylphenyl)piperidin-2-one, DFT calculations would begin with a geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, corresponding to the most stable three-dimensional structure. The optimization would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, it would determine the conformation of the piperidine (B6355638) ring (e.g., chair or boat) and the relative orientation of the 2-fluoro-6-methylphenyl group with respect to the piperidin-2-one moiety. researchgate.netacs.org The absence of imaginary frequencies in a subsequent vibrational frequency calculation would confirm that the optimized structure is a true energy minimum. scielo.org.mx

The accuracy of DFT calculations is highly dependent on the choice of two key components: the exchange-correlation functional and the basis set. reddit.comreddit.com

Functionals: The functional approximates the exchange and correlation energies, which are complex components of the total electronic energy. For organic molecules like this compound, hybrid functionals such as B3LYP are a popular and reliable choice, as they incorporate a portion of exact Hartree-Fock exchange, often yielding accurate predictions of molecular properties. reddit.com Other modern functionals, like those from the M06 or ωB97X-D families, which are designed to better account for non-covalent interactions, could also be employed for higher accuracy. acs.org

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. uniovi.es The size and flexibility of the basis set affect the quality of the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are commonly used for organic molecules. researchgate.net These include polarization functions (d,p) to describe the non-spherical nature of electron density in bonds and diffuse functions (+) to better represent loosely bound electrons. For even greater accuracy, correlation-consistent basis sets like cc-pVDZ or cc-pVTZ could be utilized. uniovi.es The selection often involves a trade-off between computational cost and desired accuracy. reddit.com

A hypothetical data table for the optimized geometry of this compound, as would be generated by a DFT calculation, is presented below.

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond LengthC1C2~1.53 Å
Bond LengthC=O~1.23 Å
Bond AngleC1NC5~118°
Dihedral AngleC6C1NC2~-175°

Note: The values in this table are illustrative and represent typical bond lengths, angles, and dihedrals for similar chemical structures. Actual values would be determined by a specific DFT calculation.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govmdpi.comchemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential.

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the electronegative oxygen atom of the carbonyl group and the fluorine atom on the phenyl ring.

Positive Potential (Blue): Regions of low electron density or high nuclear charge, indicating sites for nucleophilic attack. These would typically be found around the hydrogen atoms, particularly those attached to the piperidine ring.

Neutral Regions (Green): Areas with a balanced electrostatic potential, often corresponding to nonpolar C-H or C-C bonds.

The MEP analysis provides an intuitive visual guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. mdpi.comamanote.com

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comucsb.eduwikipedia.orgnumberanalytics.com

HOMO: The outermost orbital containing electrons, which acts as an electron donor in chemical reactions. For this compound, the HOMO is likely to be localized on the phenyl ring and the nitrogen atom of the piperidine ring, which are electron-rich regions.

LUMO: The innermost orbital devoid of electrons, which acts as an electron acceptor. The LUMO is expected to be distributed over the carbonyl group (C=O) and the aromatic ring, which are the more electrophilic parts of the molecule.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule is more easily polarized and thus more chemically reactive, while a large gap indicates higher kinetic stability. acs.org

Analysis of the FMOs helps in predicting the regioselectivity and feasibility of various chemical reactions. acs.org

Below is a table of hypothetical FMO energies for this compound.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap (ΔE)5.7

Note: These energy values are hypothetical and serve as an example of the data that would be generated from a DFT calculation.

Topological analyses of various scalar fields derived from the electron density provide a detailed and quantitative description of chemical bonding and non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. numberanalytics.comwikipedia.orgrsc.org This analysis identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature of chemical bonds (covalent, ionic, etc.) based on the density and its Laplacian at that point. numberanalytics.comnih.govresearchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that reveal regions of high electron localization, corresponding to chemical bonds, lone pairs, and atomic cores. cdnsciencepub.comresearchgate.netresearchgate.netrsc.orgjussieu.fr They provide an intuitive, visual representation of the molecule's electronic structure that aligns well with classical chemical concepts like the Lewis structure.

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG): The NCI index, based on the electron density and the reduced density gradient (RDG), is a powerful method for visualizing and characterizing weak, non-covalent interactions such as hydrogen bonds, van der Waals forces, and steric repulsions. jussieu.frwikipedia.orgmdpi.comnih.govjussieu.fr Isosurfaces colored according to the sign of the second Hessian eigenvalue of the density can distinguish between attractive and repulsive interactions.

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Potential (μ)μ = -(I + A) / 2"Escaping tendency" of electrons.
Electrophilicity Index (ω)ω = μ2 / (2η)Propensity of a species to accept electrons.

Note: The formulas provided are based on Koopmans' theorem, which is an approximation.

While global descriptors describe the molecule as a whole, Fukui functions are local reactivity descriptors that indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.govd-nb.info By analyzing the changes in electron density upon the addition or removal of an electron, the Fukui function can pinpoint the most reactive sites, offering a more detailed picture of chemical reactivity than MEP analysis alone.

Molecular Modeling and Simulation

Theoretical and computational chemistry provide powerful tools to investigate the structural, electronic, and dynamic properties of molecules at the atomic level. For this compound, molecular modeling and simulation techniques offer valuable predictions regarding its potential biological activity and physicochemical characteristics. These in silico methods are crucial in modern drug discovery and materials science for screening and designing novel compounds with desired functionalities.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely employed to forecast the interaction between a small molecule (ligand) and a protein's binding site. For derivatives of piperidin-4-one, which share a core structure with this compound, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms.

For instance, studies on various piperidin-4-one derivatives have demonstrated their potential to interact with a range of biological targets, including proteins implicated in cancer and neurodegenerative diseases. nih.gov These computational analyses reveal key interactions such as hydrogen bonds and van der Waals forces between the piperidinone core and amino acid residues within the target's active site. nih.gov For this compound, the fluorine and methyl substituents on the phenyl ring, along with the carbonyl group of the piperidin-2-one moiety, are expected to be critical for its binding affinity and selectivity towards specific protein targets. The fluoro group can participate in hydrogen bonding or halogen bonding, while the methyl group can engage in hydrophobic interactions, collectively influencing the compound's biological activity. nih.gov

Table 1: Predicted Interaction Profile of this compound Based on Analogous Compounds

Interaction TypePotential Interacting Groups of the Compound
Hydrogen BondingCarbonyl oxygen of the piperidin-2-one ring, Fluorine atom on the phenyl ring
Hydrophobic InteractionsPhenyl ring, Methyl group, Piperidinone ring
Van der Waals InteractionsEntire molecule
Halogen BondingFluorine atom on the phenyl ring

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and binding stability of a ligand-protein complex over time. These simulations can validate the binding poses predicted by molecular docking and offer deeper insights into the flexibility of both the ligand and the target protein. nih.govnih.gov For piperidine and piperazine-based compounds, MD simulations have been crucial in identifying the key amino acid residues that stabilize the ligand within the binding pocket. nih.govnih.gov

In the context of this compound, MD simulations could be employed to study its conformational landscape and how it adapts upon binding to a biological target. The simulations can reveal the stability of the predicted hydrogen bonds and hydrophobic interactions, providing a more accurate assessment of the binding affinity. Furthermore, MD simulations can help in understanding the role of water molecules in mediating ligand-protein interactions, which is often a critical factor in molecular recognition. nih.govnih.gov

Prediction of Molecular Properties and Reactivity

Computational methods are also extensively used to predict the physicochemical properties and reactivity of molecules, which are crucial determinants of their behavior in biological and chemical systems.

In Silico Estimation of Lipophilicity and Polarity (e.g., logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov In silico methods provide a rapid and cost-effective way to estimate logP. For piperidin-4-one derivatives, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to evaluate their drug-like properties. nih.gov These studies often involve the calculation of parameters like the octanol-water partition coefficient (ALOGP98). nih.gov

For this compound, the presence of the fluorophenyl and methyl groups is expected to contribute to its lipophilicity. Computational tools can provide an estimated logP value, which would be essential in predicting its oral bioavailability and ability to cross cell membranes. nih.gov

Computational Assessment of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in telecommunications, data storage, and optical signal processing. researchgate.net Organic compounds with π-conjugated systems can exhibit significant NLO properties due to electric charge delocalization. nih.govacs.org Density Functional Theory (DFT) calculations are a powerful tool for investigating the NLO properties of molecules, including parameters like polarizability (α) and first hyperpolarizability (β). researchgate.netacs.org

Studies on piperidone derivatives have shown that their structural features can lead to interesting NLO properties. nih.govacs.org DFT calculations on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives, for instance, have explored their geometric parameters, electronic properties (HOMO-LUMO energies), and NLO characteristics. acs.org For this compound, DFT calculations could predict its polarizability and hyperpolarizability, providing insights into its potential as an NLO material. The presence of the aromatic ring and the carbonyl group could contribute to its NLO response. nih.govacs.org

Table 2: Computationally Predicted Molecular Properties of Piperidinone Derivatives

PropertyComputational MethodSignificance
Binding Affinity (Binding Energy)Molecular DockingPredicts the strength of interaction with a biological target. nih.gov
Conformational StabilityMolecular DynamicsAssesses the stability of the ligand-target complex over time. nih.govnih.gov
Lipophilicity (logP)In Silico ADMETInfluences drug absorption, distribution, metabolism, and excretion. nih.govnih.gov
Nonlinear Optical ResponseDFT CalculationsIndicates potential for applications in photonics and optoelectronics. nih.govacs.org

In Silico Target Prediction and Activity Spectrum Profiling for Piperidinone Derivatives

In the early stages of drug discovery, it is often beneficial to predict the potential biological targets and the spectrum of biological activities for a new compound. In silico methods such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are used for this purpose. clinmedkaz.orgclinmedkaz.org These tools utilize the chemical structure of a compound to predict its likely protein targets and pharmacological effects based on the principle of chemical similarity. clinmedkaz.orgclinmedkaz.org

For new piperidine derivatives, these in silico tools have been used to predict a wide range of biological activities, including effects on various enzymes, receptors, ion channels, and transport systems. clinmedkaz.orgclinmedkaz.org The predictions suggest potential applications in areas such as cancer, central nervous system disorders, and as antimicrobial agents. clinmedkaz.orgclinmedkaz.org

By applying such predictive tools to this compound, it would be possible to generate a profile of its potential biological activities. This "activity spectrum" can guide further experimental investigations by prioritizing the most probable therapeutic applications for the compound. The unique substitution pattern on the phenyl ring of this compound would be a key determinant of its predicted activity profile. clinmedkaz.orgclinmedkaz.org

Structure Activity Relationship Sar Studies of 1 2 Fluoro 6 Methylphenyl Piperidin 2 One and Its Analogues

Comparative SAR Analysis with Other Piperidine-Based Chemical EntitiesWithout any SAR data on the primary compound, a comparative analysis with other piperidine-based compounds is not feasible.

Due to the lack of available data, the creation of data tables and a detailed discussion of research findings as per the user's instructions cannot be fulfilled. It is recommended to consult proprietary research databases or future scientific publications for information on this specific compound.

Following a comprehensive search for scientific literature, no specific data was found regarding the mechanistic biological activities of the chemical compound 1-(2-Fluoro-6-methylphenyl)piperidin-2-one .

The search for in vitro and preclinical studies focusing on enzyme inhibition, receptor binding affinities, ion channel modulation, and cellular mechanisms of action for this particular compound did not yield any specific results. The available literature discusses the biological activities of other piperidine (B6355638) derivatives, but provides no direct information for this compound.

Therefore, it is not possible to provide an article with the requested detailed structure and data tables on its molecular targets, pathways, and cellular interactions. Further experimental research on this specific compound is required to elucidate its biological and mechanistic profile.

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Focus

Preclinical In Vitro Efficacy in Relevant Disease Models (e.g., Cancer Cell Lines, Antimicrobial Strains, Inflammatory Pathways)

While specific preclinical in vitro efficacy data for the compound 1-(2-Fluoro-6-methylphenyl)piperidin-2-one is not extensively detailed in publicly available scientific literature, the core structure, featuring a piperidine (B6355638) ring, is a recognized pharmacophore in medicinal chemistry. Compounds containing the piperidine motif have been investigated for a wide range of therapeutic applications, including as anti-cancer, antimicrobial, and anti-inflammatory agents. academicjournals.orgresearchgate.netnih.govscielo.org.mx

The piperidin-2-one substructure, in particular, is a key intermediate in the synthesis of various biologically active molecules. nih.gov For instance, different derivatives of piperidin-4-ones have been synthesized and evaluated as potential anti-cancer agents, demonstrating cytotoxic effects in myeloma, leukemia, and lymphoma cell lines. nih.gov Similarly, various piperidine derivatives have been screened for in vitro antimicrobial activities against both Gram-positive and Gram-negative bacteria, with some compounds showing inhibitory activity at various concentrations. nih.govbiointerfaceresearch.com In the context of inflammation, compounds incorporating a fluorophenyl group attached to a lactam ring, which is structurally related to piperidin-2-one, have shown anti-inflammatory and analgesic activity comparable to established COX-2 inhibitors in preclinical models. nih.gov

Given these precedents, a compound like this compound would be a logical candidate for screening in similar disease models. Efficacy studies would typically involve a battery of in vitro assays to determine its potency and spectrum of activity. The data generated from such studies are crucial for establishing a preliminary pharmacological profile.

The following table is a representative example of how in vitro efficacy data for a compound like this compound would be presented if available.

Table 1: Representative In Vitro Efficacy Data Note: The following data is illustrative and does not represent actual experimental results for this compound.

Disease ModelSpecific Target (e.g., Cell Line/Strain)Assay TypeMetricResult
CancerMDA-MB-436 (Breast Cancer Cell Line)Cell Viability Assay (MTT)IC₅₀ (µM)Data Not Available
Bacterial InfectionStaphylococcus aureus (ATCC 25923)MicrodilutionMIC (µg/mL)Data Not Available
Bacterial InfectionEscherichia coli (ATCC 11230)MicrodilutionMIC (µg/mL)Data Not Available
InflammationCOX-2 Enzyme InhibitionEnzymatic AssayIC₅₀ (nM)Data Not Available

Fluorine as a Metabolic Stability Determinant and Pharmacokinetic Modulator (preclinical context)

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance key physicochemical and pharmacokinetic properties, such as metabolic stability and membrane permeability. tandfonline.comresearchgate.netnih.gov The presence of the fluorine atom on the phenyl ring of this compound is expected to significantly influence its behavior in a preclinical setting.

One of the primary reasons for introducing fluorine into a molecule is to block sites susceptible to metabolic oxidation. mdpi.com The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts considerable stability. rsc.org This strength makes the C-F bond highly resistant to homolytic cleavage and enzymatic transformation compared to a carbon-hydrogen (C-H) bond. hyphadiscovery.com This resistance is a key factor in improving the metabolic stability of a drug candidate, as it prevents or slows down degradation by metabolic enzymes, particularly the cytochrome P450 (CYP) family. hyphadiscovery.comnih.govmanchester.ac.uk

While exceptionally robust, the C-F bond is not entirely inert to biological cleavage. hyphadiscovery.com Metalloenzymes, including certain CYPs, can catalyze the cleavage of C-F bonds, typically through an oxidative defluorination process. rsc.orgmanchester.ac.uk However, this process is generally less favorable than the oxidation of a corresponding C-H bond, making fluorination a reliable tactic for improving a compound's metabolic half-life. hyphadiscovery.com The position of the fluorine atom is critical; aromatic C-F bonds, such as the one in this compound, are generally more stable than aliphatic or benzylic C-F bonds. nih.gov

Table 2: Comparison of Bond Dissociation Enthalpies

Bond TypeTypical Bond Dissociation Enthalpy (kJ/mol)Relative Stability
Aromatic C-F (e.g., in Fluorobenzene)~473Very High
Aliphatic C-F (e.g., in Methyl Fluoride)~439High
Benzylic C-F (e.g., in Benzyl Fluoride)~413High, but lower than aromatic
Aromatic C-H (e.g., in Benzene)~473Very High
Aliphatic C-H (e.g., in Methane)~439Moderate

Source: Data compiled from multiple sources for illustrative comparison. nih.gov

The introduction of a fluorine atom can profoundly influence a molecule's ability to pass through biological membranes, a critical factor for bioavailability and distribution to target tissues. researchgate.netnih.gov Fluorine is the most electronegative element, and its presence can alter a molecule's electron distribution, dipole moment, and pKa. tandfonline.commdpi.com

Despite its high electronegativity, fluorine substitution often increases a compound's lipophilicity. mdpi.com This seemingly counterintuitive effect, sometimes termed "polar hydrophobicity," can enhance membrane permeation. researchgate.net The increased lipophilicity helps the molecule partition from the aqueous extracellular environment into the lipid bilayer of cell membranes. mdpi.com Furthermore, the electron-withdrawing nature of fluorine can decrease the basicity (pKa) of nearby nitrogen atoms. tandfonline.comresearchgate.net For a molecule with a basic amine, this can increase the population of the more lipophilic, neutral form of the compound at physiological pH, thereby facilitating its passage across membranes and potentially improving oral bioavailability. tandfonline.com This modulation of physicochemical properties is a key advantage of using fluorine in drug design to optimize pharmacokinetic profiles. researchgate.net

Potential Applications and Future Research Directions

1-(2-Fluoro-6-methylphenyl)piperidin-2-one as a Chemical Probe in Biological Systems

A chemical probe is a selective small-molecule modulator used to study the function of a protein target in biochemical, cellular, or animal models. nih.gov For a compound to be considered a high-quality chemical probe, it should exhibit high affinity for its intended target, demonstrate selectivity over other related proteins, and possess suitable properties for use in cellular assays. nih.gov

While the specific biological targets of this compound are not yet fully elucidated, its structural components suggest its potential as a foundational structure for developing such probes. The piperidinone core is a well-established pharmacophore found in many biologically active compounds. ijpcbs.com The inclusion of a fluorine atom can enhance binding affinity and metabolic stability, key features for a durable probe. nih.gov Future research would involve screening the compound against various biological targets to identify its primary mechanism of action and then optimizing its structure to meet the rigorous criteria for a chemical probe.

Table 1: Potential of this compound as a Chemical Probe
Probe CharacteristicRationale for Potential
PotencyThe piperidinone scaffold is a known "privileged structure" capable of interacting with a wide range of biological targets. The fluorine atom can enhance binding interactions.
SelectivityThe specific ortho-fluoro and ortho-methyl substitution pattern provides a unique three-dimensional structure that could confer selectivity for a particular protein binding pocket.
Mechanism of ActionThe compound could be used to validate biological targets once a specific, high-affinity interaction is confirmed through screening and biochemical assays.
Cellular ActivityThe fluorine substituent can improve membrane permeability, potentially allowing the compound to engage intracellular targets in cell-based assays.

Development of Novel Research Tools Based on Piperidinone Scaffolds

The piperidine (B6355638) ring is a cornerstone in pharmaceutical research, recognized as a privileged scaffold due to its presence in a vast array of bioactive molecules. acs.orgnih.gov Piperidinone-based structures serve as versatile templates for creating extensive libraries of compounds for drug discovery. rsc.org These scaffolds can be systematically modified to generate novel analogues with diverse biological activities, acting as crucial tools for exploring new therapeutic targets. acs.orgrug.nl

For instance, research on 4-piperidone (B1582916) scaffolds has led to the development of novel analogues of donepezil, a drug used for Alzheimer's disease, providing new insights into structure-activity relationships. acs.orgnih.gov Similarly, this compound can serve as a foundational building block. Its core structure can be elaborated through various synthetic modifications to produce a library of related compounds. These new molecules can then be used as research tools to investigate biological pathways, validate new drug targets, and understand complex disease mechanisms. The introduction of chiral piperidine scaffolds, for example, can be a promising strategy for modulating physicochemical properties and enhancing biological activity and selectivity. thieme-connect.comresearchgate.net

Table 2: Examples of Drug Classes and Research Areas Utilizing the Piperidine/Piperidinone Scaffold
Therapeutic Area / TargetExample Application of ScaffoldReference
Neuroscience (e.g., Alzheimer's)Core of acetylcholinesterase inhibitors like donepezil. nih.gov
OncologyUsed as intermediates in the synthesis of anti-cancer medicines and evaluated as anti-proliferative agents. nih.gov
Infectious DiseasesDerivatives have shown antibacterial and antifungal properties. nih.govbiomedpharmajournal.org
Pain Management (Analgesia)Piperidinone scaffolds have been designed as analgesics targeting kappa-opioid receptors. nih.gov

Strategies for Lead Compound Optimization and Analogue Design in Preclinical Research

Lead optimization is a critical phase in drug discovery where a biologically active compound (a "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic (ADMET) properties to produce a preclinical drug candidate. danaher.comijddd.com Should this compound demonstrate promising activity in initial screenings, it would become a lead compound ripe for optimization.

Strategies for its optimization would involve systematic structural modifications. nih.govresearchgate.net This could include altering the electronic properties of the aromatic ring by changing the position of the fluorine atom or introducing other substituents. The methyl group could be replaced with other alkyl groups to probe steric interactions within a target's binding site. Furthermore, the piperidinone ring itself can be substituted at various positions to enhance activity or improve properties like solubility. acs.org This process of creating and testing analogues is essential for establishing a clear structure-activity relationship (SAR), which guides the rational design of more effective and safer drug candidates. nih.gov Structural simplification is another powerful strategy to improve synthetic accessibility and pharmacokinetic profiles by removing non-essential groups. scienceopen.com

Table 3: Lead Optimization Strategies for this compound
Modification StrategySpecific ApproachGoal
Aromatic Ring ModificationVary position/number of fluorine atoms; introduce other halogens or electron-donating/withdrawing groups.Optimize binding affinity, selectivity, and metabolic stability.
Alkyl Group ModificationReplace the methyl group with H, ethyl, isopropyl, etc.Probe steric tolerance of the binding pocket and influence conformation.
Piperidinone Ring DerivatizationIntroduce substituents at positions 3, 4, 5, or 6 of the piperidinone ring.Improve potency, solubility, and other pharmacokinetic properties.
Isosteric ReplacementReplace the phenyl ring with a bioisosteric heterocycle (e.g., pyridine).Modulate ADMET properties while maintaining biological activity.

Integration of Advanced Computational and Experimental Methodologies in Future Studies

Modern drug discovery integrates computational and experimental techniques to accelerate the development of new therapeutics. nih.gov For a molecule like this compound, a synergistic approach would be highly beneficial.

Computational (In Silico) Approaches: Before extensive synthesis, computational tools can predict the compound's properties. Molecular docking simulations can identify potential protein targets and predict binding modes. nih.gov Quantum chemical methods like Density Functional Theory (DFT) can be used to analyze its electronic structure and reactivity. tandfonline.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can forecast the compound's pharmacokinetic profile and potential liabilities, helping to prioritize the most promising analogues for synthesis. researchgate.netresearchgate.netnih.gov

Experimental Approaches: The predictions from computational studies must be validated experimentally. This involves synthesizing the designed compounds and evaluating their biological activity through in vitro assays (e.g., enzyme inhibition, receptor binding). High-resolution structural biology techniques, such as X-ray crystallography, can then be used to determine the precise binding mode of the compound to its target, providing crucial information for the next cycle of rational drug design. nih.gov

Table 4: Integrated Methodologies for Future Studies
MethodologyTechniqueApplication
ComputationalMolecular DockingPredicting potential biological targets and binding affinity.
Molecular Dynamics (MD)Simulating the dynamic behavior of the ligand-protein complex.
ADMET PredictionForecasting pharmacokinetic properties and potential toxicity. researchgate.net
ExperimentalHigh-Throughput Screening (HTS)Screening the compound against large libraries of biological targets.
Biochemical/Cell-Based AssaysQuantifying biological activity (e.g., IC50, EC50) and confirming the mechanism of action.
X-ray Crystallography / NMRDetermining the 3D structure of the compound bound to its target protein.

Exploring New Synthetic Routes for Complex Fluorinated Piperidinone Derivatives

The synthesis of fluorinated nitrogen heterocycles is an area of intense research due to their importance in medicinal chemistry. researchgate.net While straightforward methods for simple piperidines exist, the development of efficient, stereoselective routes to complex, polysubstituted derivatives remains a challenge. nih.govnih.gov

Future research on this compound would benefit from the exploration of novel synthetic strategies to generate a diverse range of analogues. Key areas of investigation could include:

Asymmetric Synthesis: Developing methods to control the stereochemistry of substituents on the piperidinone ring is crucial, as different stereoisomers often have vastly different biological activities. researchgate.net

Late-Stage Fluorination: Techniques that allow for the introduction of fluorine atoms at a late stage of the synthesis are highly valuable, as they enable the rapid diversification of complex molecules. tandfonline.com

Multi-Component Reactions (MCRs): MCRs offer an efficient way to construct complex piperidinone scaffolds in a single step from simple starting materials, increasing synthetic efficiency. researchgate.net

Catalytic Hydrogenation: The hydrogenation of readily available fluoropyridine precursors using heterogeneous catalysts is a powerful tool for accessing fluorinated piperidines. nih.govchim.it

Table 5: Comparison of Synthetic Strategies for Fluorinated Piperidinones
Synthetic StrategyDescriptionAdvantagesChallenges
Fluorinated Building BlocksSynthesis starts with a commercially available fluorine-containing fragment.Straightforward, reliable C-F bond introduction.Limited diversity of available building blocks. tandfonline.com
Late-Stage FluorinationA C-H or C-OH bond is converted to a C-F bond near the end of the synthesis.Allows for rapid analogue synthesis from a common intermediate. nih.govRequires specialized and often harsh fluorinating reagents.
Catalytic HydrogenationReduction of a fluorinated pyridine (B92270) to the corresponding piperidine.Access to a wide range of products from available pyridines. nih.govRisk of hydrodefluorination (loss of fluorine). nih.gov
Multi-Component ReactionsThree or more reactants combine in a one-pot reaction to form the final product.High atom economy and operational simplicity. researchgate.netCan be challenging to control regioselectivity and stereoselectivity.

Application of 18F-Labeling in Preclinical Imaging Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in living subjects. nih.gov The radionuclide fluorine-18 (B77423) (¹⁸F) is the most commonly used isotope for PET due to its favorable physical properties. nih.gov

A significant future direction for this compound is the development of an ¹⁸F-labeled version for use as a PET radiotracer. This would involve replacing the stable ¹⁹F atom with radioactive ¹⁸F. The resulting radiotracer, [¹⁸F]this compound, could be used in preclinical animal models to:

Determine Biodistribution: Visualize where the compound accumulates in the body over time.

Confirm Target Engagement: If the compound binds to a specific target (e.g., a receptor in the brain), PET imaging could confirm that it reaches and binds to this target in vivo. frontiersin.org

Study Pharmacokinetics: Quantify the absorption, distribution, metabolism, and excretion of the compound non-invasively.

The development of such a tracer would require a robust and efficient radiolabeling methodology, potentially via nucleophilic aromatic substitution or isotopic exchange, to produce the radiotracer in high yield and purity for preclinical studies. springernature.comnih.govyoutube.com

Table 6: Key Steps in Developing an ¹⁸F-Labeled PET Tracer
StepDescriptionConsiderations
Precursor SynthesisSynthesize a precursor molecule that can be readily labeled with ¹⁸F. This may involve replacing the fluorine with a good leaving group (e.g., nitro, trimethylammonium).The precursor must be stable under labeling conditions but reactive enough to incorporate ¹⁸F.
RadiolabelingReact the precursor with [¹⁸F]fluoride under optimized conditions (temperature, solvent, catalyst).The reaction must be rapid (due to the 110-minute half-life of ¹⁸F) and high-yielding. nih.gov
PurificationPurify the ¹⁸F-labeled product from the reaction mixture, typically using HPLC.Must be fast and efficient to maximize the final amount of usable radiotracer.
Preclinical EvaluationPerform PET imaging studies in animal models to evaluate the tracer's biodistribution, pharmacokinetics, and target specificity. frontiersin.orgTracer should exhibit good target uptake and favorable clearance from non-target tissues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.